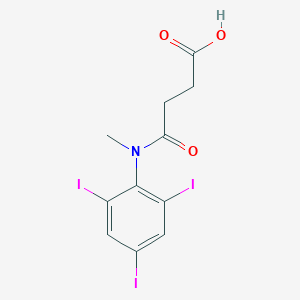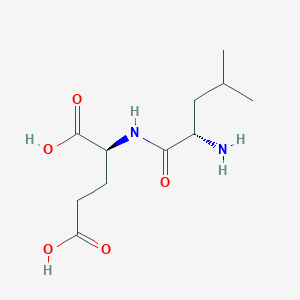
4-Methylpiperazine-1-carbothiohydrazide
Descripción general
Descripción
4-Methylpiperazine-1-carbothiohydrazide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological properties, including antibacterial, antiviral, antifungal, and antineoplastic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylpiperazine-1-carbothiohydrazide can be synthesized through the transamination reaction of 4-methyl-4-phenyl-3-thiosemicarbazide with N-Methylpiperazine in acetonitrile (MeCN) . The reaction typically involves the use of a base to facilitate the transamination process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylpiperazine-1-carbothiohydrazide undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving its thiosemicarbazone moiety.
Common Reagents and Conditions:
Reduction: Sodium metal in methanol is commonly used for reduction reactions.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Reduction Product: N’-(4-Methylpiperazine-1-carbonothioyl)picolinohydrazonamide.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Medicine: It has shown promise as an antineoplastic agent, particularly in the treatment of certain cancers.
Mecanismo De Acción
The mechanism of action of 4-Methylpiperazine-1-carbothiohydrazide involves its interaction with molecular targets such as ribonucleotide reductase (RR). This enzyme is crucial for the conversion of ribonucleotides into deoxyribonucleotides, which are the building blocks of DNA synthesis . By inhibiting RR, the compound can effectively hinder DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Thiacetazone (Tibione®): Used for the treatment of tuberculosis.
N-methylisatin-b-thiosemicarbazone (Marboran®): Marketed for the treatment of smallpox.
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine®): An antitumor agent in clinical trials.
Uniqueness: 4-Methylpiperazine-1-carbothiohydrazide stands out due to its specific structural features and the size of its N(4) substituent, which has been shown to enhance its biological activity . Its ability to inhibit ribonucleotide reductase makes it a potent antineoplastic agent, distinguishing it from other thiosemicarbazones .
Propiedades
IUPAC Name |
4-methylpiperazine-1-carbothiohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4S/c1-9-2-4-10(5-3-9)6(11)8-7/h2-5,7H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGXJKJTJUBQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571058 | |
| Record name | 4-Methylpiperazine-1-carbothiohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15970-51-1 | |
| Record name | 4-Methylpiperazine-1-carbothiohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














